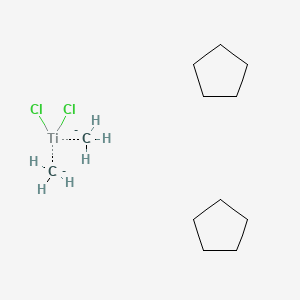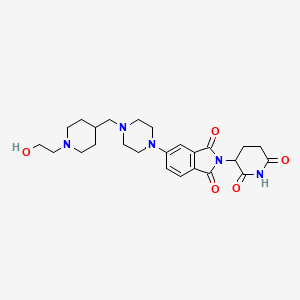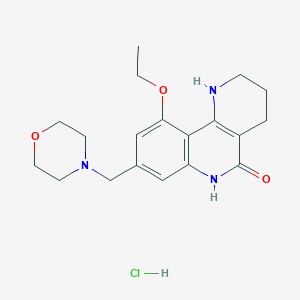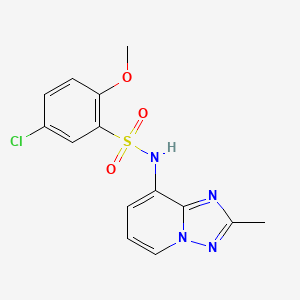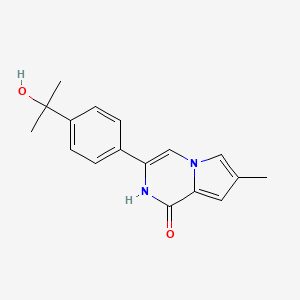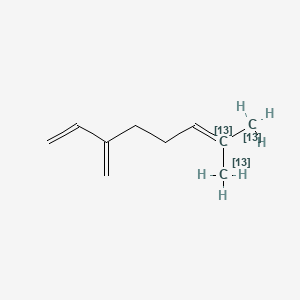
Myrcene-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Myrcene-13C3 can be synthesized using engineered microbial platforms. For instance, Saccharomyces cerevisiae strains have been engineered for the synthesis of β-myrcene by optimizing the expression of myrcene synthase and ocimene synthase . This method involves the use of a two-phase fermentation system to enhance the titers of β-myrcene .
Industrial Production Methods: The industrial production of this compound typically involves the extraction from plant essential oils. the microbial synthetic method using engineered Saccharomyces cerevisiae offers a promising alternative for large-scale production .
化学反応の分析
Types of Reactions: Myrcene-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Substitution: Substitution reactions can occur with halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be used in further organic synthesis .
科学的研究の応用
Myrcene-13C3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in the quantitation of drug molecules during the drug development process.
Medicine: It exhibits anti-inflammatory, analgesic, and antioxidant properties.
作用機序
The mechanism by which Myrcene-13C3 exerts its effects involves several molecular targets and pathways:
Anticancer Activity: this compound induces oxidative stress and apoptosis in lung cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase-3, leading to mitochondrial-mediated cell death.
Anti-inflammatory Activity: It reduces the expression of pro-inflammatory cytokines and increases antioxidant molecules, thereby mitigating inflammation and oxidative stress.
Analgesic Activity: this compound acts on transient receptor potential cation channel subfamily V member 1 (TRPV1) to exert its analgesic effects.
類似化合物との比較
Cymene: Another monoterpene with similar applications in fragrances and flavors.
Limonene: A monoterpene with similar biological activities, including anticancer and anti-inflammatory properties.
Ocimene: An isomer of myrcene with applications in the food and cosmetics industries.
Uniqueness: Myrcene-13C3 is unique due to its stable isotope labeling, which makes it particularly valuable in scientific research for tracing and quantitation purposes . Its diverse range of biological activities and industrial applications further highlight its significance.
特性
分子式 |
C10H16 |
|---|---|
分子量 |
139.21 g/mol |
IUPAC名 |
7-(113C)methyl-3-methylidene(7,8-13C2)octa-1,6-diene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2+1,3+1,9+1 |
InChIキー |
UAHWPYUMFXYFJY-UGJYMQHBSA-N |
異性体SMILES |
[13CH3][13C](=CCCC(=C)C=C)[13CH3] |
正規SMILES |
CC(=CCCC(=C)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate](/img/structure/B12386038.png)
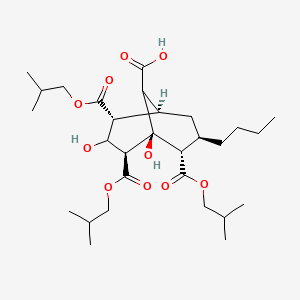

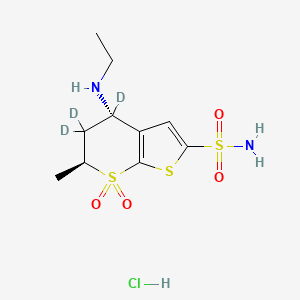

![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

